molecular formula C12H12N4O3 B14274413 4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine CAS No. 129661-60-5

4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine

Cat. No.: B14274413
CAS No.: 129661-60-5
M. Wt: 260.25 g/mol
InChI Key: JKVRMNBSCZQEPV-UHFFFAOYSA-N
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Description

4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is a compound that features both an imidazole ring and a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine typically involves the condensation of 4-methoxybenzenamine with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The imidazole ring can be hydrogenated under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-N-((1-methyl-5-amino-1H-imidazol-2-yl)methylene)benzenamine.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-methylbenzenamine: Similar structure but lacks the imidazole ring.

    1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde: Contains the imidazole ring but lacks the benzenamine structure.

Uniqueness

4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is unique due to the combination of the imidazole ring and the benzenamine structure, which imparts distinct chemical and biological properties not found in the individual components.

Properties

CAS No.

129661-60-5

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(1-methyl-5-nitroimidazol-2-yl)methanimine

InChI

InChI=1S/C12H12N4O3/c1-15-11(14-8-12(15)16(17)18)7-13-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3

InChI Key

JKVRMNBSCZQEPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C=NC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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